molecular formula C19H22N2O4S B2365915 Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone CAS No. 877649-52-0

Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone

Cat. No.: B2365915
CAS No.: 877649-52-0
M. Wt: 374.46
InChI Key: OLKLINFLNOHGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a piperazine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and specific reactivity.

Mechanism of Action

The mechanism of action of Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl-piperazin-1-yl-methanone: A simpler analog with similar structural features.

    Thiophen-2-yl-piperazin-1-yl-methanone: Another analog with a thiophene ring instead of a furan ring.

    Furan-2-yl-thiophen-2-yl-methanone: Combines both furan and thiophene rings without the piperazine moiety.

Uniqueness

Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone is unique due to its combination of furan, thiophene, and piperazine rings. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-17(15-3-1-11-25-15)20-7-9-21(10-8-20)18(23)19(5-12-24-13-6-19)16-4-2-14-26-16/h1-4,11,14H,5-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKLINFLNOHGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.